5-Chloro-2,4-dinitrobenzoic acid
Overview
Description
5-Chloro-2,4-dinitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as 5-chloro-2,3,4-trifluorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid are mentioned, which suggests that 5-chloro-2,4-dinitrobenzoic acid could potentially be used in similar contexts, such as in the synthesis of pharmaceuticals or as a component in co-crystallization studies to understand molecular interactions.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitration, selective reduction, diazotisation, and chlorination to obtain 5-chloro-2,3,4-trifluorobenzoic acid . Another synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods could potentially be adapted for the synthesis of 5-chloro-2,4-dinitrobenzoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-chloro-2,4-dinitrobenzoic acid would likely exhibit strong electron-withdrawing effects due to the presence of nitro groups, which could influence its reactivity and interaction with other molecules. Co-crystallization studies of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have been used to determine crystal structures and understand molecular interactions .
Chemical Reactions Analysis
While the specific chemical reactions of 5-chloro-2,4-dinitrobenzoic acid are not detailed in the provided papers, the presence of nitro groups and a chloro substituent suggests that it could participate in various chemical reactions. For example, it could potentially undergo further nitration, reduction to form amines, or be used in the formation of amide bonds in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2,4-dinitrobenzoic acid can be inferred from related compounds. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with other molecules has been shown to result in different hydrogen-bonded and π–π-bonded structures, which could also be relevant for 5-chloro-2,4-dinitrobenzoic acid . Additionally, the formation of salts and acid salts with various pharmaceutical agents indicates the potential for 5-chloro-2,4-dinitrobenzoic acid to form similar interactions .
Scientific Research Applications
Chemical Reactions and Intermediates
5-Chloro-2,4-dinitrobenzoic acid plays a role in aromatic nucleophilic substitution reactions. For instance, it was observed that 4-chloro-3,5-dinitrobenzoic acids react with hydroxide ions in aqueous dimethyl sulfoxide, forming anionic σ-complexes and intermediate complexes (Hasegawa, 1983).
Conjugation in Biochemistry
In biochemical research, 5-Chloro-2,4-dinitrobenzoic acid has been used for conjugations to amino acids, peptides, and proteins, enhancing their solubility in aqueous media. This property is particularly useful in immunochemistry (Schneider et al., 1974).
Properties of Derivatives
Derivatives of 5-Chloro-2,4-dinitrobenzoic acid, such as N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, exhibit varying chemical properties. These include acid properties, fluorescence, and complexing properties with alkaline cations, which are significant in structural chemistry (Tudose et al., 2010).
Molecular and Crystal Structures
5-Chloro-2,4-dinitrobenzoic acid is also important in understanding molecular and crystal structures. Studies have explored its co-crystallization with various compounds, revealing insights into hydrogen bonding and other non-covalent interactions in crystal packing (Chi et al., 2018).
Spectroscopic Analysis
The compound has been subject to spectroscopic analysis, including FT-Raman, FT-IR, UV, and NMR, to understand its molecular electrostatic potential, polarizability, and other properties. Such studies are crucial in molecular and biomolecular spectroscopy (Karabacak et al., 2012).
Photodegradation Studies
In environmental chemistry, the photodegradation of derivatives like 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions has been explored, especially in the context of advanced oxidation processes. This research is important for understanding the environmental fate of such compounds (Lopez et al., 2000).
Enzymatic Reactions
Enzymatic reactions involving chlorinated nitroaromatic compounds, including 5-Chloro-2,4-dinitrobenzoic acid, are studied for their biodegradation potential. This is significant in applied and environmental microbiology (Thiele et al., 1988).
Safety And Hazards
5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
5-chloro-2,4-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOEJCXWMGEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395602 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dinitrobenzoic acid | |
CAS RN |
136833-36-8 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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